ETHYL 2-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}ACETATE is an organic compound characterized by the presence of a piperidine ring, an ethyl group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}ACETATE typically involves the reaction of piperidine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the ethyl 2-bromoacetate, displacing the bromide ion and forming the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which ETHYL 2-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}ACETATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its piperidine and sulfanyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
ETHYL 2-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}ACETATE can be compared with other compounds containing piperidine or sulfanyl groups:
Ethyl 2-phenyl-2-(piperidin-1-yl)acetate: Similar in structure but with a phenyl group instead of a sulfanyl group, leading to different chemical properties and applications.
Ethyl 2-(piperidin-1-yl)acetate: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
Uniqueness: The presence of both the piperidine ring and the sulfanyl acetate moiety in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific fields.
Properties
Molecular Formula |
C11H21NO2S |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
ethyl 2-(2-piperidin-1-ylethylsulfanyl)acetate |
InChI |
InChI=1S/C11H21NO2S/c1-2-14-11(13)10-15-9-8-12-6-4-3-5-7-12/h2-10H2,1H3 |
InChI Key |
QLYPJZORDTZIDW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSCCN1CCCCC1 |
Canonical SMILES |
CCOC(=O)CSCCN1CCCCC1 |
Origin of Product |
United States |
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